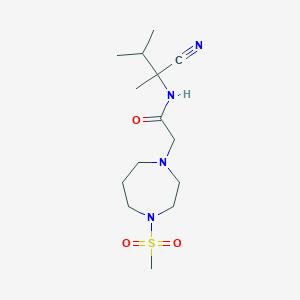
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CM156 and is known for its ability to modulate the activity of certain proteins in the body.
作用机制
The mechanism of action of CM156 involves its ability to bind to and modulate the activity of certain proteins in the body. Specifically, CM156 has been shown to bind to the protein FKBP52, which is involved in a variety of cellular processes, including protein folding, trafficking, and signaling. By modulating the activity of FKBP52, CM156 can affect the activity of downstream proteins and pathways, ultimately leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CM156 are varied and depend on the specific research application. In cancer research, CM156 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, CM156 has been shown to modulate the activity of certain neurotransmitters and receptors, which could have implications for the treatment of neurological disorders. In immunology, CM156 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using CM156 in lab experiments is its specificity for the protein FKBP52, which allows for more targeted modulation of downstream pathways. Additionally, CM156 has been shown to have a low toxicity profile, which makes it a promising candidate for further research. However, one limitation of using CM156 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on CM156. One area of interest is the development of more potent and selective analogs of CM156 that could be used in a variety of research applications. Additionally, further research is needed to fully understand the mechanism of action of CM156 and its downstream effects on cellular pathways. Finally, there is potential for the development of CM156-based therapies for the treatment of cancer, neurological disorders, and autoimmune diseases.
合成方法
The synthesis of CM156 involves a multi-step process that begins with the reaction of 4-methanesulfonyl-1,4-diazepan-1-amine with 2-bromo-2-methylpropanenitrile to form N-(4-methanesulfonyl-1,4-diazepan-1-yl)-2-bromo-2-methylpropanamide. This intermediate is then reacted with sodium cyanide and potassium tert-butoxide to form N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide. The final product is obtained through a purification process that involves column chromatography and recrystallization.
科学研究应用
CM156 has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, CM156 has been shown to inhibit the growth of cancer cells by targeting certain proteins that are involved in cell proliferation and survival. In neuroscience, CM156 has been studied for its potential to modulate the activity of certain neurotransmitters and receptors, which could have implications for the treatment of neurological disorders. In immunology, CM156 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylsulfonyl-1,4-diazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O3S/c1-12(2)14(3,11-15)16-13(19)10-17-6-5-7-18(9-8-17)22(4,20)21/h12H,5-10H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWLOWTYJKSZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2801029.png)
![6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2801030.png)
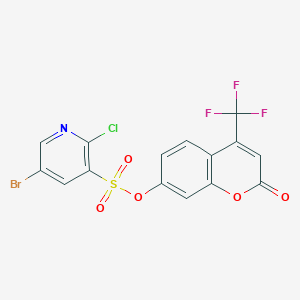
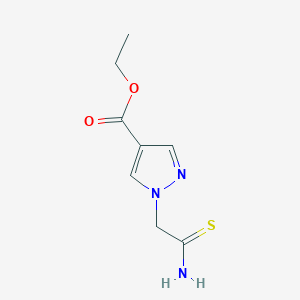
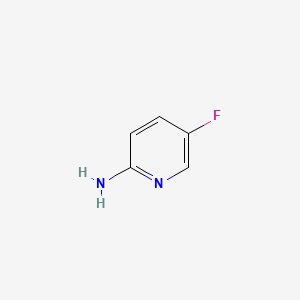
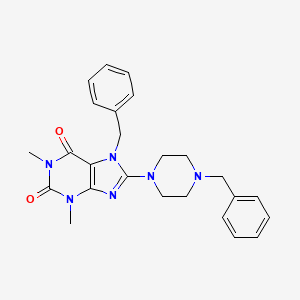
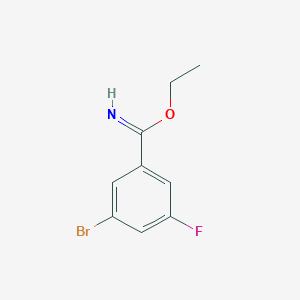
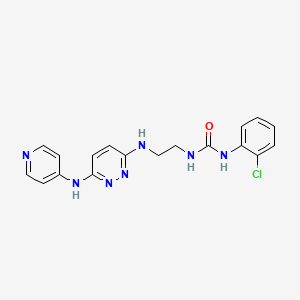


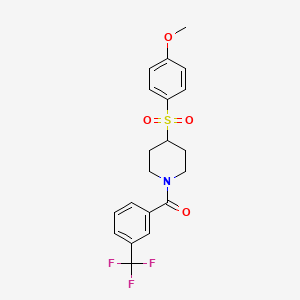
![8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-](/img/structure/B2801046.png)